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Compound of Interest

Compound Name: Propane-1,2,3-triamine

Cat. No.: B1216853

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
propane-1,2,3-triamine (also known as 1,2,3-triaminopropane), a versatile tripodal ligand and
building block in organic and coordination chemistry. This document compiles available data for
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS), presenting it in a structured format for easy reference and comparison.
Detailed experimental protocols, where available, are also provided to aid in the replication and
interpretation of these analytical techniques.

Introduction

Propane-1,2,3-triamine (CsH11Ns, Molar Mass: 89.14 g/mol ) is a key organic compound
featuring a three-carbon backbone with primary amine groups attached to each carbon.[1] Its
ability to act as a tridentate ligand has led to its use in the synthesis of various coordination
complexes and functional materials.[1] A thorough understanding of its spectroscopic
properties is fundamental for its characterization, purity assessment, and for studying its
interactions in various chemical and biological systems.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass
Spectrometry of propane-1,2,3-triamine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of propane-1,2,3-triamine in
solution. The molecule possesses two distinct types of carbon environments and, due to
chirality at the C2 position, diastereotopic protons in the methylene groups, leading to complex
splitting patterns in the *H NMR spectrum.

Table 1: Predicted 'H NMR Data for Propane-1,2,3-triamine

Chemical Shift (9, Lo
Protons Multiplicity Notes
ppm) Range

Chemical shift is
-NH:2 1.0-3.0 Broad Singlet concentration and
solvent dependent.

Diastereotopic
H-1, H-3 (CH2) 25-29 Multiplet protons, complex
coupling is expected.

Complex coupling with
H-2 (CH) 28-3.2 Multiplet adjacent methylene
protons.

Table 2: Predicted 13C NMR Data for Propane-1,2,3-triamine

Carbon Chemical Shift (6, ppm) Range
C-1,C-3 45 - 55
C-2 50 - 60

Note: The predicted data is based on typical chemical shift ranges for similar aliphatic amines.
Experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy
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IR spectroscopy provides valuable information about the functional groups present in propane-
1,2,3-triamine. The characteristic vibrations of the amine (N-H) and alkyl (C-H, C-N) groups
are summarized below.

Table 3: Key IR Absorption Bands for Propane-1,2,3-triamine

Wavenumber . . . .

( 1 Vibrational Mode Functional Group Intensity

cm-

3300 - 3500 N-H Stretching Primary Amine Medium - Strong

2850 - 2960 C-H Stretching Alkyl Medium
N-H Bending ] ] )

1590 - 1650 ] ) Primary Amine Medium
(Scissoring)

1450 - 1470 C-H Bending Alkyl Medium

1050 - 1200 C-N Stretching Aliphatic Amine Medium - Weak

Mass Spectrometry (MS)

Mass spectrometry of propane-1,2,3-triamine provides information about its molecular weight
and fragmentation pattern upon ionization.

Table 4: Mass Spectrometry Data for Propane-1,2,3-triamine

m/z lon Notes
89 [C3H11N3z]*e Molecular lon (M*e)[1]
72 [M - NHs]*e Loss of an ammonia molecule.
58 [M - CHaN]*e Alpha-cleavage.

Common fragment for primary
44 [C2HeN]* .

amines.

Common fragment for primary
30 [CHaN]*

amines.
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Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible
spectroscopic data. The following sections outline general protocols for the analysis of
propane-1,2,3-triamine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of propane-1,2,3-triamine in a
suitable deuterated solvent (e.g., CDCIs, D20, or DMSO-ds) in a 5 mm NMR tube. The
choice of solvent can affect the chemical shifts, particularly of the amine protons.

 Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or
higher is recommended for adequate resolution of the complex multiplets.

e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Typical spectral width: 0-10 ppm.

o Arelaxation delay of 1-2 seconds is generally sufficient.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Typical spectral width: 0-100 ppm.

o Alonger relaxation delay (e.g., 5 seconds) may be necessary to observe all carbon
signals, especially quaternary carbons if present in derivatives.

o Data Processing: Process the raw data with appropriate Fourier transformation, phase
correction, and baseline correction. Chemical shifts should be referenced to an internal
standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy
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o Sample Preparation: As propane-1,2,3-triamine is a liquid at room temperature, the neat
liquid film method is most appropriate. Place a small drop of the sample between two salt
plates (e.g., NaCl or KBr).

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
o Data Acquisition:
o Record a background spectrum of the clean, empty salt plates.
o Record the sample spectrum over the mid-IR range (typically 4000-400 cm~1).
o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

o Data Processing: The sample spectrum should be ratioed against the background spectrum
to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Introduction: For a volatile compound like propane-1,2,3-triamine, direct infusion or
injection into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) is a
suitable method.

« lonization: Electron lonization (El) at a standard energy of 70 eV is commonly used to
generate fragment ions and a molecular ion peak.

o Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate
the ions based on their mass-to-charge ratio (m/z).

o Data Acquisition: Acquire a mass spectrum over a suitable m/z range (e.g., 10-200 amu).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure. The nitrogen rule (an odd molecular weight indicates an odd number of
nitrogen atoms) can be a useful tool.

Visualization of Methodologies
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The following diagrams illustrate the general workflows for the spectroscopic analysis of
propane-1,2,3-triamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Propane-1,2,3-triamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216853#spectroscopic-data-of-propane-1-2-3-
triamine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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